tert-Butyl-(2-(3-iodophenoxy)ethoxy)dimethylsilane
CAS No.: 940876-04-0
Cat. No.: VC2723138
Molecular Formula: C14H23IO2Si
Molecular Weight: 378.32 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 940876-04-0 |
---|---|
Molecular Formula | C14H23IO2Si |
Molecular Weight | 378.32 g/mol |
IUPAC Name | tert-butyl-[2-(3-iodophenoxy)ethoxy]-dimethylsilane |
Standard InChI | InChI=1S/C14H23IO2Si/c1-14(2,3)18(4,5)17-10-9-16-13-8-6-7-12(15)11-13/h6-8,11H,9-10H2,1-5H3 |
Standard InChI Key | VZSOINAPJXZVPZ-UHFFFAOYSA-N |
SMILES | CC(C)(C)[Si](C)(C)OCCOC1=CC(=CC=C1)I |
Canonical SMILES | CC(C)(C)[Si](C)(C)OCCOC1=CC(=CC=C1)I |
Introduction
Structural Characteristics and Basic Properties
tert-Butyl-(2-(3-iodophenoxy)ethoxy)dimethylsilane (CAS: 940876-04-0) is characterized by a tert-butyldimethylsilyl (TBDMS) group connected to an ethoxy linker, which is further attached to a 3-iodophenoxy substituent. This structural arrangement creates a molecule with multiple functional groups that contribute to its distinctive chemical behavior and applications in various synthetic pathways.
Physical and Chemical Properties
The compound has a molecular formula of C14H23IO2Si with a molecular weight of 378.32 g/mol. It typically exists as a stable compound under standard conditions, though like many iodinated compounds, it may exhibit sensitivity to light. The silyl ether group provides stability against certain reaction conditions while remaining cleavable under specific circumstances, making it an effective protecting group in organic synthesis.
Identification Parameters
The following table presents key identification parameters for tert-Butyl-(2-(3-iodophenoxy)ethoxy)dimethylsilane:
Property | Value |
---|---|
IUPAC Name | tert-butyl-[2-(3-iodophenoxy)ethoxy]-dimethylsilane |
Molecular Formula | C14H23IO2Si |
Molecular Weight | 378.32 g/mol |
CAS Number | 940876-04-0 |
InChI | InChI=1S/C14H23IO2Si/c1-14(2,3)18(4,5)17-10-9-16-13-8-6-7-12(15)11-13/h6-8,11H,9-10H2,1-5H3 |
InChI Key | VZSOINAPJXZVPZ-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)Si(C)OCCOC1=CC(=CC=C1)I |
Synthesis and Preparation Methods
Synthetic Routes
tert-Butyl-(2-(3-iodophenoxy)ethoxy)dimethylsilane is typically synthesized via silylation of 3-iodophenol derivatives. The reaction commonly employs reagents such as tert-butyldimethylsilyl triflate or tert-butyldimethylsilyl chloride in the presence of an appropriate base such as 2,6-lutidine.
Reaction Conditions
The synthesis often requires specific reaction conditions to achieve optimal yields and purity:
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Acid catalysts are frequently employed to facilitate the esterification process
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Reactions typically require inert atmosphere (nitrogen or argon) to prevent unwanted side reactions
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Temperature control is crucial, often starting at 0°C and gradually warming to room temperature
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Anhydrous conditions are necessary to prevent hydrolysis of silylating agents
Alternative Synthesis Methods
Research has demonstrated several alternative approaches to synthesizing this compound:
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Microwave-assisted synthesis has shown improved yields and reduced reaction times compared to traditional heating methods
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Nucleophilic substitution reactions using sodium iodide in acetone can efficiently generate the iodinated products
Chemical Reactivity Profile
Nucleophilic Substitution Reactions
The iodine atom in the 3-iodophenoxy group undergoes nucleophilic substitution reactions under mild conditions. This reactivity is critical for introducing functional groups or forming carbon-carbon bonds. Mechanistically, the iodine's leaving-group ability facilitates palladium-catalyzed cross-couplings, while the silyl ether typically remains intact under these conditions.
Silyl Ether Cleavage
The tert-butyldimethylsilyl group can be cleaved under acidic or fluoride-mediated conditions to yield the corresponding alcohol. The following table compares different cleavage methods:
Reagent | Conditions | Product | Yield | Notes |
---|---|---|---|---|
TBAF (1M in THF) | RT, 2h | 2-(3-Iodophenoxy)ethanol | 92% | Fast deprotection; minimal side reactions |
HCl (aq.) | 0°C, 30min | Same alcohol | 78% | Requires careful pH control to prevent iodine displacement |
Fluoride-based cleavage using tetrabutylammonium fluoride (TBAF) is generally preferred for higher selectivity and yields.
Oxidation and Elimination Reactions
The ethoxy linker and aromatic system enable oxidation or β-elimination under specific conditions:
Reaction | Conditions | Products | Observations |
---|---|---|---|
Oxidation (KMnO4) | H2O/acetone, 50°C | 3-Iodophenoxyacetic acid | Partial decomposition of iodine observed |
Thermal Elimination | 120°C, toluene | Vinyl ether derivative | Requires anhydrous conditions; 60% conversion |
A significant limitation is that strong oxidants may degrade the iodine substituent, necessitating milder alternatives like TEMPO/NaOCl for certain applications.
Functional Group Interconversion
The compound serves as a precursor for synthesizing derivatives via functional group modifications:
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Reduction using H2/Pd-C converts iodine to hydrogen, yielding tert-butyl-(2-(3-phenoxy)ethoxy)dimethylsilane with yields of approximately 95%
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Grignard reactions with RMgX reagents form alkylated phenols (e.g., R = Me) with yields around 70%
Comparative Reactivity with Analogues
The following table compares tert-Butyl-(2-(3-iodophenoxy)ethoxy)dimethylsilane with structurally similar compounds:
Compound | Molecular Weight | Key Functional Groups | Applications | Stability Notes |
---|---|---|---|---|
tert-Butyl-(2-(3-iodophenoxy)ethoxy)dimethylsilane | 378.33 | TBDMS, 3-iodophenoxy, ethoxy | Cross-coupling, protecting groups | Stable to mild acids/bases; light-sensitive |
tert-Butyl(2-iodoethoxy)dimethylsilane | 286.23 | TBDMS, iodoethoxy | Alkylation, intermediates | Hydrolytically stable |
tert-Butyl[(4-iodophenyl)methoxy]dimethylsilane | 348.29 | TBDMS, 4-iodobenzyl | Suzuki couplings | Air-stable; robust to Pd catalysts |
tert-Butyl-(3-iodoprop-2-ynoxy)dimethylsilane | 296.22 | TBDMS, propargyloxy-iodide | Click chemistry, bioconjugation | Sensitive to nucleophiles |
This comparative analysis highlights the unique position of tert-Butyl-(2-(3-iodophenoxy)ethoxy)dimethylsilane among related compounds, particularly its balanced stability and reactivity profile.
Applications in Scientific Research
Drug Development
Biological Activity
Research Findings on Derivatives
Research has demonstrated that derivatives of this compound exhibit promising biological activities:
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In vitro studies have indicated that compounds derived from this silane can effectively inhibit cancer cell proliferation, particularly in leukemia models
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Some derivatives have shown potential as antimicrobial agents, making them candidates for further development in pharmaceutical applications
Mechanism of Action
The mechanism by which tert-Butyl-(2-(3-iodophenoxy)ethoxy)dimethylsilane exerts its effects involves its ability to participate in various chemical reactions due to its reactive iodophenoxy and dimethylsilane groups. These groups can interact with molecular targets, facilitating the formation of new bonds and the modification of existing structures.
Advanced Research Considerations
Computational Modeling Approaches
Several computational models have been recommended for predicting this compound's behavior in novel reaction environments:
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Density Functional Theory (DFT) calculations can be used to calculate transition states for Si–O bond cleavage or iodine dissociation pathways
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Reaction Path Search Tools can identify optimal conditions for silane deprotection or iodophenoxy functionalization
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Machine Learning models trained on chemical databases can predict solubility parameters or reaction yields under varying solvents
Resolving Conflicting Data
When addressing conflicting data on silane hydrolysis rates in kinetic studies, researchers have employed:
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Controlled experiments comparing hydrolysis rates in buffered aqueous-organic mixtures using 1H NMR to track tert-butyl group stability
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Isotopic labeling with D2O to distinguish hydrolysis pathways via mass shifts in mass spectrometry
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Statistical tools to reconcile discrepancies arising from solvent polarity or catalyst residues
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